molecular formula C18H12ClN3OS B1670966 DS2 CAS No. 374084-31-8

DS2

Cat. No.: B1670966
CAS No.: 374084-31-8
M. Wt: 353.8 g/mol
InChI Key: AZKMWHRDICVYEI-UHFFFAOYSA-N
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Description

DS2 refers to a specific essential oil (EO) derived from Cymbopogon citratus (lemongrass), which exhibits significant nematicidal activity against the pinewood nematode (PWN, Bursaphelenchus xylophilus). Its chemical profile is dominated by oxygenated monoterpenes, notably neral and geranial (collectively known as citral), with β-myrcene as a secondary component. The EO of this compound is distinguished by a β-myrcene/neral/geranial ratio of 1.0:1.1:1.7, differing from other samples like DS1 (ratio 1.9:1.0:1.2), which is hydrocarbon-rich . Fractionation of this compound EO into hydrocarbon (this compound H) and oxygenated (this compound O) components revealed that the nematicidal efficacy primarily resides in the oxygenated fraction (this compound O), which achieved an EC50 of 0.279 ± 0.002 µL/mL, comparable to the whole EO (0.275 ± 0.002 µL/mL) .

Preparation Methods

The synthesis of delta selective compound 2 involves several steps. The starting material, 4-chlorobenzoyl chloride, undergoes a reaction with 2-thienylamine to form 4-chloro-N-(2-thienyl)benzamide. This intermediate is then subjected to cyclization with 2-aminopyridine under acidic conditions to yield the final product, 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide .

Chemical Reactions Analysis

Delta selective compound 2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and oxidized derivatives of delta selective compound 2 .

Scientific Research Applications

Key Findings:

  • Subunit Selectivity : DS2 shows preferential activity at α4/6βxδ receptors, enhancing GABA responses while minimally affecting GABA potency .
  • Mechanistic Insights : Studies using electrophysiological methods revealed that the effects of this compound are mediated by δ-GABA_A receptors, with significant differences observed in wild-type versus δ-subunit knockout mice .

Therapeutic Potential

The therapeutic applications of this compound are particularly promising in the context of neurological conditions characterized by altered GABAergic signaling.

Stroke Recovery

Research has demonstrated that this compound can improve recovery outcomes following ischemic stroke. In animal models, treatment with this compound post-stroke significantly reduced inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins IL-6 and IL-17, contributing to decreased infarct size and improved motor function .

Inflammatory Modulation

This compound's ability to dampen peripheral immune activation suggests its potential for treating inflammatory conditions. The compound was shown to reduce NF-κB activation in macrophages and lower activation markers in dendritic cells, indicating a broader role in modulating immune responses .

Research Applications

This compound serves as a critical research tool for studying the role of δ-GABA_A receptors in various physiological and pathological processes.

Case Studies

  • Neuroprotection : In a study examining the neuroprotective effects of this compound, it was found to enhance recovery in mice subjected to induced strokes, highlighting its potential application in neurorehabilitation strategies .
  • Inflammatory Diseases : Investigations into the role of this compound in modulating immune responses suggest its utility in developing treatments for conditions like multiple sclerosis or other neuroinflammatory diseases, where GABAergic signaling may be disrupted .

Mechanism of Action

Delta selective compound 2 exerts its effects by binding to a specific site on gamma-aminobutyric acid type A receptors that contain the delta subunit. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in enhanced inhibitory neurotransmission and reduced neuronal excitability .

The molecular targets of delta selective compound 2 include the alpha4beta3delta and alpha6beta3delta subtypes of gamma-aminobutyric acid type A receptors. The compound’s selectivity for these subtypes is due to its unique binding interactions within the receptor’s transmembrane domain .

Comparison with Similar Compounds

Chemical Composition

Compound/Sample β-Myrcene (%) Neral (%) Geranial (%) Oxygenated Fraction (%) Hydrocarbon Fraction (%)
DS2 (Whole EO) 30.1 33.2 36.7 89% (this compound O) 74% (this compound H)
DS1 51.4 26.8 21.8 45% 82%
FS (Field Sample) 28.5 34.1 37.4 87% 70%

Data derived from gas chromatography and fractionation studies .

Key Observations :

  • This compound and FS share similar citral dominance, while DS1 is β-myrcene-rich.
  • Fractionation of this compound EO into this compound O (89% oxygenated compounds) and this compound H (74% hydrocarbons) highlights the role of oxygenated terpenes in bioactivity .

Bioactivity Against Pinewood Nematode

Sample Mortality Rate (%) (2 µL/mL) EC50 (µL/mL)
This compound (Whole EO) 98.5 ± 0.5 0.275 ± 0.002
This compound O 97.8 ± 0.7 0.279 ± 0.002
This compound H 50.3 ± 1.6 >2.0
DS1 (Whole EO) 65.2 ± 2.1 1.2 ± 0.1

Mortality rates and EC50 values from dose-response assays .

Key Findings :

  • This compound O replicates the nematicidal potency of the whole this compound EO, confirming citral derivatives (neral/geranial) as the primary bioactive agents.
  • DS1 and This compound H (hydrocarbon-rich) show reduced efficacy, underscoring the importance of oxygenated compounds in PWN control .

Implications :

  • This compound EO outperforms other botanical alternatives (e.g., eucalyptus EO) and approaches synthetic agents like abamectin in efficacy while maintaining environmental safety .

Notes on Contextual Variants of "this compound"

While this analysis focuses on Cymbopogon-derived this compound, the identifier "this compound" appears in unrelated contexts:

  • Biomedical Research: A diterpenoid derivative (this compound) inhibits gastric cancer cell proliferation via G2/M phase arrest and apoptosis induction .
  • Data Science: this compound denotes datasets or programming languages (e.g., SAS this compound for parallel data processing) .
  • Clinical Scoring : CHA2this compound-VASc scores predict stroke risk in atrial fibrillation .

Biological Activity

Delta-Selective Compound 2 (DS2) is a positive allosteric modulator of GABAA receptors, particularly known for its selective action on δ-subunit-containing receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for stroke recovery and inflammation modulation.

Overview of this compound

Chemical Structure:

  • Chemical Name: 4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
  • Molecular Formula: C16H14ClN3OS

Biological Activity:
this compound has been characterized as a selective positive allosteric modulator (PAM) for GABAA receptors containing the δ subunit. Its potency is notably high, with an effective concentration (EC50) of approximately 142 nM for enhancing GABA-evoked currents mediated by α4β3δ receptors .

This compound's mechanism involves enhancing the maximum responses to GABA without significantly affecting its potency. It primarily acts through δ-GABAA receptors, influencing tonic currents in thalamocortical neurons. Research indicates that this compound does not engage with the orthosteric sites or known modulatory sites on GABAA receptors .

Key Findings:

  • Subunit Selectivity: The action of this compound is predominantly determined by the δ-subunit, influenced by α-subunits but not β-subunits (α4/6βxδ > α1βxδ >> γ2 > α4β3) .
  • Limited Brain Penetration: Despite its effects, this compound exhibits limited permeability across the blood-brain barrier, suggesting that its therapeutic effects may be mediated through peripheral immune modulation rather than direct central nervous system actions .

Clinical Implications

Research has demonstrated that this compound can significantly improve outcomes in models of stroke recovery. In murine studies, administration of this compound post-stroke resulted in decreased levels of inflammatory cytokines (TNF-α, IL-6, IL-17), reduced infarct size, and enhanced motor function recovery when administered within a specific timeframe post-stroke .

Case Study: Stroke Recovery

A study investigated the effects of this compound on stroke recovery in mice:

  • Methodology: Mice underwent photochemically induced strokes and were treated with this compound at doses of 0.1 mg/kg starting one hour post-stroke.
  • Results:
    • Decreased levels of circulating TNF-α and ILs.
    • Reduced infarct size.
    • Improved performance in motor function tests (grid-walking test).

This suggests that this compound may dampen peripheral immune activation, contributing to functional recovery post-stroke .

Research Findings Table

StudyKey FindingsImplications
Wafford et al., 2009Confirmed selectivity for δ-GABAA receptorsSupports development of δ-selective compounds
PMC6828610Reduced inflammatory markers in stroke modelsPotential therapeutic for stroke recovery
Biorxiv 2021Identified molecular binding sites for this compoundEnhances understanding of receptor interactions

Q & A

Basic Research Questions

Q. What foundational methodological advantages does SAS DS2 offer over traditional DATA steps for experimental data processing?

this compound introduces object-oriented programming, variable scoping, and ANSI SQL data types, enabling precise control over data manipulation. Unlike the DATA step, this compound supports user-defined methods and packages, allowing modular code reuse. For instance, researchers can declare variables with explicit data types (e.g., DOUBLE, VARCHAR) to avoid implicit conversions, improving reproducibility .

Q. How does this compound enhance data integrity in longitudinal studies through variable scoping and precision?

this compound enforces strict variable scoping (local vs. global) and high-precision arithmetic, critical for longitudinal data consistency. By declaring variables with specific data types (e.g., DECIMAL(38,15)), researchers minimize rounding errors during iterative calculations. This is particularly vital in clinical or ecological studies where small measurement errors propagate over time .

Q. What are the best practices for transitioning from SAS DATA steps to this compound in experimental workflows?

  • Convert DATA step code incrementally using this compound data blocks.
  • Utilize SET statements for compatibility but replace implicit loops with explicit threading for efficiency.
  • Validate outputs using checksums or subset comparisons to ensure parity during migration .

Advanced Research Questions

Q. What methodologies in this compound enable parallel processing of large-scale datasets, and how do they impact computational efficiency?

this compound’s THREAD programs distribute data across nodes in MPP environments (e.g., Hadoop, Teradata), reducing runtime for big data tasks. For example, genomic researchers can partition datasets by chromosome and process them concurrently, achieving near-linear scalability. Benchmarking shows a 60–80% efficiency gain in multi-terabyte analyses compared to single-threaded approaches .

Q. How can researchers leverage this compound’s user-defined packages to reconcile conflicting data trends in multi-source studies?

  • Develop custom packages to standardize data harmonization (e.g., unit conversions, missing-data imputation).
  • Apply statistical validation methods (e.g., Cohen’s κ for inter-rater reliability) within packages to flag discrepancies.
  • Example: A climate study integrating satellite and ground sensor data used this compound packages to resolve temperature measurement conflicts, improving model accuracy by 22% .

Q. What strategies mitigate ethical risks in this compound-driven studies involving sensitive human data?

  • Encrypt data at rest using SAS Secure or third-party libraries integrated via this compound.
  • Audit trails via this compound logging packages to track data access and modifications.
  • Anonymize identifiers using hash functions (e.g., SHA256) within this compound threads before storage .

Q. Methodological Guidance for Contradictory Data Analysis

Q. How should researchers design this compound workflows to address conflicting results from heterogeneous datasets?

  • Step 1: Partition data into homogeneous subsets using this compound’s WHERE clauses.
  • Step 2: Apply robust statistical tests (e.g., Tukey’s HSD for ANOVA discrepancies) via this compound’s STATS package.
  • Step 3: Use this compound’s FCMP procedures to generate meta-analysis reports, highlighting sources of variance .

Q. Tables: Key this compound Features vs. Traditional DATA Steps

FeatureThis compoundDATA Step
Parallel ProcessingSupported via THREAD programsSingle-threaded only
Data TypesANSI SQL (e.g., DECIMAL, DOUBLE)SAS-specific (e.g., NUM)
Code ReusabilityUser-defined packagesMacros
Error HandlingException blocks (TRY/CATCH)Limited (CHECK statements)
Source: Adapted from SAS this compound documentation

Properties

IUPAC Name

4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKMWHRDICVYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359666
Record name DS2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374084-31-8
Record name DS2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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